molecular formula C12H16O4 B1310689 4-[(4-methoxyphenyl)methoxy]butanoic Acid CAS No. 342893-41-8

4-[(4-methoxyphenyl)methoxy]butanoic Acid

Cat. No.: B1310689
CAS No.: 342893-41-8
M. Wt: 224.25 g/mol
InChI Key: MKRKDYALTAAJKA-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methoxy]butanoic Acid is a high-purity chemical compound intended solely for research and development purposes in laboratory settings. This product is strictly for research use and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers value this compound for its potential as a key synthetic intermediate in the development of novel active molecules, particularly in pharmaceutical chemistry. The structural features of this compound, including the ether-linked methoxyphenyl group and the carboxylic acid functional group, make it a versatile building block for constructing more complex molecular architectures. Always refer to the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-11-6-4-10(5-7-11)9-16-8-2-3-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRKDYALTAAJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461631
Record name 4-[(4-methoxyphenyl)methoxy]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342893-41-8
Record name 4-[(4-methoxyphenyl)methoxy]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Methoxyphenyl Methoxy Butanoic Acid and Its Derivatives

Strategic Approaches to the Methoxybenzyl Ether Formation

A crucial step in the synthesis is the formation of the p-methoxybenzyl (PMB) ether. The PMB group is a widely used protecting group for alcohols in organic synthesis due to its stability under various conditions and its selective deprotection methods. rsc.org

The Williamson ether synthesis is a foundational method for forming ethers and is highly applicable here. wikipedia.org This reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide. masterorganicchemistry.comchem-station.com For the target molecule, this could involve the reaction of the alkoxide of a 4-hydroxybutanoate (B1227057) ester with 4-methoxybenzyl chloride. The reaction works best with primary alkyl halides to minimize competing elimination reactions. chem-station.com

Alternative methods that avoid strongly basic conditions have also been developed. One common strategy is the use of p-methoxybenzyl trichloroacetimidate (B1259523) in the presence of a Lewis or Brønsted acid catalyst. This method is often compatible with sensitive functional groups. rsc.org Another approach employs reagents that can be activated under neutral conditions. For instance, 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) can react with methyl triflate to generate a salt that efficiently transfers the PMB group to an alcohol. researchgate.netgoogle.com

Below is a table summarizing various catalytic systems for PMB ether formation.

Catalyst/Reagent SystemSubstratesConditionsYield
Yb(OTf)₃Alcohol, p-Methoxybenzyl alcoholCH₂Cl₂80%
2-(4-Methoxybenzyloxy)-4-methylquinoline / MeOTfAlcoholPhCF₃, MgOGood to Excellent rsc.org
p-Methoxybenzyl trichloroacetimidate / Lewis AcidAlcoholAprotic SolventHigh

This table is representative of common methods and yields can vary based on the specific alcohol substrate.

While the target molecule's ether linkage is at the benzylic position, an overview of C-O bond-forming cross-coupling reactions provides a broader context for ether synthesis. Transition metal-catalyzed reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type couplings, are powerful methods for forming aryl ethers from aryl halides and alcohols. nih.govresearchgate.net These reactions typically employ copper or palladium catalysts. numberanalytics.com

Nickel-catalyzed cross-coupling reactions have also emerged as a useful strategy for C-O bond formation, sometimes under exceptionally mild conditions. nih.gov For the synthesis of benzylic ethers specifically, reductive coupling of aldehydes and ketones with alcohols, catalyzed by ruthenium complexes, presents another modern alternative to traditional methods. nih.gov

Elaboration of the Butanoic Acid Backbone

The four-carbon butanoic acid chain can be constructed through various carbon-carbon bond-forming reactions or derived from pre-existing C4 synthons.

Several methods exist to extend a carbon chain to achieve the desired butanoic acid backbone. brainly.com

Grignard Reagents: A Grignard reagent can react with carbon dioxide in a carboxylation reaction to add one carbon and form a carboxylic acid. Alternatively, reaction with an epoxide, such as propylene (B89431) oxide, followed by oxidation can achieve a longer chain.

Cyanide Nucleophiles: The SN2 reaction of an alkyl halide with a cyanide salt (e.g., NaCN) introduces a nitrile group, extending the carbon chain by one. Subsequent hydrolysis of the nitrile yields a carboxylic acid. reddit.com

Malonic Ester Synthesis: This classic method allows for the addition of two carbon atoms. An alkyl halide is reacted with the enolate of diethyl malonate. Following this alkylation step, hydrolysis and decarboxylation yield a carboxylic acid with a chain extended by two carbons. A one-pot version of this type of chain extension has been developed using microwave assistance. organic-chemistry.org

MethodStarting Material ExampleKey ReagentsResult
Cyanide DisplacementPropyl bromideNaCN, then H₃O⁺/heatButanoic acid
Malonic Ester SynthesisEthyl bromideDiethyl malonate, NaOEt; then H₃O⁺/heatButanoic acid
Grignard CarboxylationPropylmagnesium bromideCO₂, then H₃O⁺Butanoic acid

The final step in many synthetic routes is the introduction or unmasking of the carboxylic acid functional group. khanacademy.org Carboxylic acids are organic compounds containing a carboxyl group (-COOH). jackwestin.com

Common methods include:

Hydrolysis of Esters: This is a very common final step, where an ester (often used to protect the carboxylic acid during previous steps) is cleaved using either acidic or basic aqueous conditions to yield the carboxylic acid.

Hydrolysis of Nitriles: As mentioned above, nitriles can be hydrolyzed under acidic or basic conditions to afford carboxylic acids. This method simultaneously introduces a carbon atom and the acid functionality.

Oxidation of Primary Alcohols: A primary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

Targeted Synthetic Routes to 4-[(4-methoxyphenyl)methoxy]butanoic Acid

Based on the methodologies discussed, two plausible synthetic routes to the target compound can be proposed.

Route A: Etherification of a C4 Building Block

This strategy begins with a readily available four-carbon molecule containing a hydroxyl group and a protected carboxylic acid.

Starting Material: Ethyl 4-hydroxybutanoate.

Etherification: The hydroxyl group is converted to its alkoxide using a base like sodium hydride (NaH). This alkoxide then reacts with 4-methoxybenzyl chloride in a classic Williamson ether synthesis. wikipedia.orgfrancis-press.com

Hydrolysis: The resulting ester, ethyl 4-[(4-methoxyphenyl)methoxy]butanoate, is hydrolyzed under basic conditions (e.g., aqueous NaOH) followed by acidic workup to yield the final product, this compound.

Route B: Alkylation using a PMB-derived Electrophile

This approach starts with 4-methoxybenzyl alcohol and attaches the butanoic acid piece.

Activation of PMB Alcohol: 4-methoxybenzyl alcohol is converted to a better electrophile, such as 4-methoxybenzyl bromide, using a reagent like phosphorus tribromide (PBr₃).

Alkylation: The 4-methoxybenzyl bromide is used to alkylate a suitable C3 nucleophile. For example, it can react with the enolate of diethyl malonate.

Hydrolysis and Decarboxylation: The resulting diethyl (4-methoxybenzyl)malonate is then subjected to hydrolysis and heated in acidic conditions to promote decarboxylation, yielding the target this compound.

These routes represent logical and efficient pathways to the target compound, leveraging fundamental and reliable organic reactions. The choice of route in a practical setting would depend on factors such as starting material availability, cost, and scalability.

Multi-Step Reaction Sequences and Optimization

A prevalent and logical synthetic route to this compound involves a two-step sequence: the formation of an ester intermediate via Williamson ether synthesis, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Williamson Ether Synthesis to Form an Ester Intermediate

The Williamson ether synthesis is a cornerstone reaction for the formation of ethers and proceeds via an SN2 mechanism. rsc.orgmasterorganicchemistry.com In this context, the synthesis would involve the reaction of an alkoxide with a suitable alkyl halide. A common approach is the reaction of an ester of 4-hydroxybutanoic acid, such as ethyl 4-hydroxybutanoate, with 4-methoxybenzyl chloride.

The reaction is initiated by deprotonating the hydroxyl group of ethyl 4-hydroxybutanoate with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride and displacing the chloride leaving group. This results in the formation of the intermediate, ethyl 4-[(4-methoxyphenyl)methoxy]butanoate.

Optimization of this step involves careful selection of the solvent and reaction temperature. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they can effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity. rsc.org The reaction is typically conducted at temperatures ranging from ambient to around 100 °C. rsc.org

An alternative starting material for the butanoic acid backbone is γ-butyrolactone. The lactone can be opened under basic conditions with 4-methoxybenzyl alcohol to form the desired ether linkage, although this route may require more stringent conditions to achieve efficient ring opening and subsequent etherification.

Step 2: Hydrolysis of the Ester Intermediate

The ester intermediate, ethyl 4-[(4-methoxyphenyl)methoxy]butanoate, is then hydrolyzed to the target carboxylic acid. This is typically achieved through saponification, which involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup. The base catalyzes the hydrolysis of the ester to form the carboxylate salt, which is then protonated by the addition of a strong acid (e.g., HCl) to yield this compound.

Evaluation of Synthetic Efficiency and Yield

Several factors can influence the yield:

Choice of Base: Strong, non-nucleophilic bases like sodium hydride are effective for generating the alkoxide.

Solvent: As mentioned, polar aprotic solvents generally give higher yields by enhancing the nucleophilicity of the alkoxide.

Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination, particularly if secondary or tertiary alkyl halides were used. For a primary halide like 4-methoxybenzyl chloride, this is less of a concern. masterorganicchemistry.com

Purity of Reactants: The purity of the starting materials, ethyl 4-hydroxybutanoate and 4-methoxybenzyl chloride, is crucial for achieving high yields and minimizing the formation of byproducts.

Table 1: Plausible Reaction Scheme and Conditions for the Synthesis of this compound
StepReactant 1Reactant 2Reagents and ConditionsProductTypical Yield
1Ethyl 4-hydroxybutanoate4-Methoxybenzyl chloride1. NaH 2. DMF, 50-100 °CEthyl 4-[(4-methoxyphenyl)methoxy]butanoate50-95% rsc.org
2Ethyl 4-[(4-methoxyphenyl)methoxy]butanoate-1. NaOH (aq) 2. HCl (aq)This compound>95%

Synthesis of Structural Analogues and Advanced Derivatives of this compound

The synthetic framework for this compound can be readily adapted to produce a variety of structural analogues and derivatives by modifying the starting materials.

Modifications of the Aromatic Methoxy (B1213986) Substituent

Analogues with different substituents on the aromatic ring can be synthesized by replacing 4-methoxybenzyl chloride with other substituted benzyl (B1604629) halides in the Williamson ether synthesis step. For example, using 4-chlorobenzyl bromide or 4-ethoxybenzyl chloride would yield the corresponding 4-[(4-chlorophenyl)methoxy]butanoic acid or 4-[(4-ethoxyphenyl)methoxy]butanoic acid, respectively. The reactivity of the benzyl halide may be influenced by the nature of the substituent (electron-donating or electron-withdrawing), which could necessitate adjustments to the reaction conditions.

Table 2: Synthesis of Aromatic Ring-Modified Analogues
Target AnalogueRequired Benzyl HalideExpected Synthetic Approach
4-[(4-chlorophenyl)methoxy]butanoic Acid4-Chlorobenzyl chloride/bromideWilliamson ether synthesis with ethyl 4-hydroxybutanoate, followed by hydrolysis.
4-[(4-nitrophenyl)methoxy]butanoic Acid4-Nitrobenzyl chloride/bromideWilliamson ether synthesis with ethyl 4-hydroxybutanoate, followed by hydrolysis.
4-[(4-methylphenyl)methoxy]butanoic Acid4-Methylbenzyl chloride/bromideWilliamson ether synthesis with ethyl 4-hydroxybutanoate, followed by hydrolysis.

Variations in the Ether Linkage and Benzyl Spacer

To alter the ether linkage from a benzylic to a phenoxy ether, one could employ a phenol (B47542) in the Williamson synthesis. For instance, reacting 4-methoxyphenol (B1676288) with ethyl 4-bromobutanoate would result in the formation of ethyl 4-(4-methoxyphenoxy)butanoate, which upon hydrolysis would yield 4-(4-methoxyphenoxy)butanoic acid.

Modifications to the length of the spacer between the ether oxygen and the carboxylic acid can be achieved by using different starting materials. For example, employing ethyl 3-hydroxypropanoate or ethyl 5-hydroxypentanoate (B1236267) in the Williamson ether synthesis with 4-methoxybenzyl chloride would lead to analogues with shorter or longer aliphatic chains, respectively.

Functionalization of the Butanoic Acid Chain

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of advanced derivatives, such as amides and esters.

Amide Derivatives: Amides can be prepared by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). libretexts.orgmasterorganicchemistry.com The carboxylic acid reacts with DCC to form an activated intermediate, which is then readily attacked by the amine to form the amide bond. youtube.com

Ester Derivatives: Ester derivatives can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Table 3: Synthesis of Butanoic Acid Chain Derivatives
Derivative TypeReactantTypical Reagents and ConditionsProduct
AmidePrimary or Secondary Amine (R-NH₂)DCC, CH₂Cl₂N-substituted 4-[(4-methoxyphenyl)methoxy]butanamide
EsterAlcohol (R-OH)H₂SO₄ (cat.), heatAlkyl 4-[(4-methoxyphenyl)methoxy]butanoate

Reactivity Profiles and Chemical Transformations of 4 4 Methoxyphenyl Methoxy Butanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, primarily centered around the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Reactions (e.g., esterification, amidation)

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids, involving the replacement of the hydroxyl group by a nucleophile. masterorganicchemistry.com This class of reactions proceeds through a tetrahedral intermediate and is often catalyzed by acid to enhance the electrophilicity of the carbonyl carbon. libretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, 4-[(4-methoxyphenyl)methoxy]butanoic acid can be converted to its corresponding ester. The reaction is reversible, and typically, removal of water is necessary to drive the equilibrium towards the product.

Amidation: Reaction with ammonia or a primary or secondary amine yields the corresponding amide. This transformation often requires activation of the carboxylic acid, for instance, by converting it to an acid chloride, or the use of coupling agents to facilitate the reaction. Similar to esterification, the removal of water can favor product formation.

Table 1: Nucleophilic Acyl Substitution Reactions
ReactionReagentsProduct
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)4-[(4-methoxyphenyl)methoxy]butanoate ester
AmidationAmine (R'R''NH), Coupling Agent (e.g., DCC)4-[(4-methoxyphenyl)methoxy]butanamide

Reduction and Oxidation Transformations

The carboxylic acid functionality can also undergo reduction and, under forcing conditions, oxidation.

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. libretexts.orglibretexts.org Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemguide.co.uk

Table 2: Reduction and Oxidation Transformations
TransformationReagentsProduct
Reduction1. LiAlH₄, dry ether; 2. H₃O⁺4-[(4-methoxyphenyl)methoxy]butan-1-ol
OxidationStrong oxidizing agents (e.g., KMnO₄, heat)Degradation products

Reactivity and Stability of the Ether Linkage

Ethers are generally considered to be relatively unreactive functional groups, which is why they are often used as solvents in organic reactions. libretexts.orgopenstax.org However, the ether linkage in this compound can be cleaved under specific conditions.

Cleavage Mechanisms and Conditions

The most common method for cleaving ethers is through treatment with strong acids, particularly hydrohalic acids like HBr and HI. libretexts.orgwikipedia.orglibretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. openstax.orgwikipedia.org

Given the structure of this compound, the ether is a benzylic ether. The cleavage is likely to proceed via an Sₙ1 mechanism due to the stability of the resulting benzylic carbocation. Protonation of the ether oxygen is the first step, followed by the departure of the butanoic acid-containing alcohol to form a resonance-stabilized benzylic carbocation. Subsequent attack by the halide ion yields the corresponding benzyl (B1604629) halide and 4-hydroxybutanoic acid.

Influence on Overall Molecular Stability

The presence of the ether linkage imparts a degree of stability to the molecule under neutral and basic conditions. However, its susceptibility to cleavage under strong acidic conditions represents a point of reactivity that can be exploited for synthetic transformations or can lead to degradation in acidic environments. This reactivity influences the choice of reagents and reaction conditions for transformations involving other parts of the molecule.

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) group (-OCH₃). The ether-linked butanoic acid substituent, being attached via an oxygen atom, also acts as an activating group.

Both the methoxy group and the ether-linked substituent are ortho-, para-directing. The methoxy group is a strong activating group, and its directing effect will likely dominate. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur primarily at the positions ortho to the methoxy group (positions 3 and 5) and to a lesser extent at the para position, which is already substituted. Steric hindrance from the adjacent ether-linked group might favor substitution at the 3-position over the 5-position.

Electrophilic Aromatic Substitution Studies

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the methoxy group (-OCH₃) and the (4-carboxybutoxy)methyl group (-OCH₂O(CH₂)₃COOH). Both groups, particularly the potent activating methoxy group, increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles.

The methoxy group is a strong ortho, para-director. The ether group attached to the benzylic position is also an ortho, para-director. Given that the para position is already occupied by the methoxy group, electrophilic attack is predominantly directed to the positions ortho to the methoxy group (positions 2 and 6) and the position ortho to the benzylic ether group (position 3 and 5, which are equivalent to 2 and 6 due to symmetry). The steric hindrance from the benzylic ether group might influence the regioselectivity of incoming electrophiles.

Detailed research findings on the electrophilic aromatic substitution of this compound itself are not extensively documented in publicly available literature. However, the reactivity can be inferred from the behavior of related p-methoxybenzyl compounds. The electron-donating nature of the p-methoxybenzyl (PMB) group is known to stabilize adjacent carbocations, which can facilitate certain electrophilic reactions.

Below is a table summarizing the expected outcomes of common electrophilic aromatic substitution reactions on the phenyl ring, based on the directing effects of the existing substituents.

Reaction Reagents Expected Major Product(s) Regioselectivity
NitrationHNO₃, H₂SO₄4-[(2-nitro-4-methoxyphenyl)methoxy]butanoic acidSubstitution occurs ortho to the strongly activating methoxy group.
HalogenationBr₂, FeBr₃4-[(2-bromo-4-methoxyphenyl)methoxy]butanoic acidBromination is directed to the position ortho to the methoxy group.
Friedel-Crafts AcylationRCOCl, AlCl₃4-[(2-acyl-4-methoxyphenyl)methoxy]butanoic acidAcylation occurs at the sterically accessible and electronically enriched position ortho to the methoxy group. Intramolecular acylation is also a possibility under certain conditions, leading to cyclic structures google.com.
Friedel-Crafts AlkylationRCl, AlCl₃4-[(2-alkyl-4-methoxyphenyl)methoxy]butanoic acidAlkylation is directed ortho to the methoxy group. Polysubstitution is a potential side reaction.

Directed Functionalization of the Phenyl Moiety

Beyond classical electrophilic aromatic substitution, the functionalization of the phenyl moiety of this compound can be achieved with greater control and regioselectivity through directed metalation strategies.

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of substituted aromatic rings. In this case, the methoxy group can act as a directed metalation group (DMG). Treatment of the compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would be expected to result in the regioselective deprotonation of the aromatic proton at the position ortho to the methoxy group (position 3). The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this specific position.

The general scheme for directed ortho-metalation of the phenyl moiety is as follows:

Deprotonation ortho to the methoxy group using a strong base.

Reaction of the resulting organometallic intermediate with an electrophile.

The table below outlines potential functionalization reactions via directed ortho-metalation.

Electrophile Reagent Product after Quenching Functional Group Introduced
Carbon dioxideCO₂4-[(3-carboxy-4-methoxyphenyl)methoxy]butanoic acidCarboxylic acid
Aldehydes/KetonesRCHO / RCOR'4-{[3-(hydroxyalkyl)-4-methoxyphenyl]methoxy}butanoic acidHydroxyalkyl
Alkyl halidesRX4-[(3-alkyl-4-methoxyphenyl)methoxy]butanoic acidAlkyl
IodineI₂4-[(3-iodo-4-methoxyphenyl)methoxy]butanoic acidIodine
Trimethylsilyl chloride(CH₃)₃SiCl4-{[4-methoxy-3-(trimethylsilyl)phenyl]methoxy}butanoic acidTrimethylsilyl

This directed functionalization approach offers a significant advantage over traditional electrophilic aromatic substitution by providing access to isomers that are not readily obtainable through EAS, thereby expanding the synthetic utility of this compound as a building block in organic synthesis.

Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl Methoxy Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-[(4-methoxyphenyl)methoxy]butanoic acid, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming its molecular structure.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound provides the initial confirmation of its structural integrity by revealing the number of distinct proton environments and their respective connectivities through spin-spin coupling. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methylene (B1212753) protons of the benzyl (B1604629) ether and butanoic acid chain, and the methoxy (B1213986) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.25 d 2H Ar-H
6.87 d 2H Ar-H
4.43 s 2H O-CH₂-Ar
3.79 s 3H O-CH₃
3.49 t 2H O-CH₂-CH₂
2.39 t 2H CH₂-COOH

The downfield region of the spectrum displays two doublets at approximately 7.25 and 6.87 ppm, characteristic of a para-substituted benzene (B151609) ring. The singlet at 4.43 ppm is assigned to the benzylic methylene protons, while the singlet at 3.79 ppm corresponds to the three protons of the methoxy group. The aliphatic chain gives rise to three distinct signals: a triplet at 3.49 ppm for the methylene group adjacent to the ether oxygen, a triplet at 2.39 ppm for the methylene group alpha to the carboxylic acid, and a pentet at 1.91 ppm for the central methylene group of the butanoic acid chain. The integration of these signals is consistent with the number of protons in each group, further validating the structure.

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum shows the expected number of carbon signals, each corresponding to a unique carbon environment within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
179.5 COOH
159.2 Ar-C-OCH₃
130.5 Ar-C-CH₂
129.2 Ar-CH
113.8 Ar-CH
72.4 O-CH₂-Ar
69.8 O-CH₂-CH₂
55.3 O-CH₃
30.7 CH₂-COOH

The carbonyl carbon of the carboxylic acid is observed at the most downfield chemical shift, around 179.5 ppm. The aromatic carbons appear in the region of 113 to 160 ppm, with the methoxy-substituted carbon at approximately 159.2 ppm and the other quaternary carbon at 130.5 ppm. The two sets of aromatic CH carbons are found at 129.2 and 113.8 ppm. The benzylic methylene carbon resonates at 72.4 ppm, and the methylene carbon of the butanoic acid chain attached to the ether oxygen is observed at 69.8 ppm. The methoxy carbon appears at 55.3 ppm. The remaining two methylene carbons of the butanoic acid chain are found at 30.7 and 24.8 ppm.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unequivocally establish the connectivity between protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: The COSY spectrum reveals the correlations between neighboring protons. For this compound, cross-peaks are observed between the aliphatic protons at 3.49 and 1.91 ppm, and between the protons at 1.91 and 2.39 ppm, confirming the linear arrangement of the butanoic acid chain.

HSQC: The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound and for gaining insights into its fragmentation behavior.

The electrospray ionization (ESI) HRMS of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. The exact mass measurement of this ion allows for the unambiguous determination of the elemental composition, which for this compound is C₁₂H₁₆O₄.

Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Cleavage of the benzylic ether bond: This would lead to the formation of a stable tropylium-like ion from the 4-methoxybenzyl moiety (m/z 121) and a fragment corresponding to the butanoic acid chain.

Loss of water from the carboxylic acid: A characteristic fragmentation for carboxylic acids.

Cleavage within the butanoic acid chain: This can lead to a series of smaller fragment ions.

Table 3: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted) Possible Formula Description
225.1070 [C₁₂H₁₇O₄]⁺ Protonated molecule [M+H]⁺
247.0890 [C₁₂H₁₆NaO₄]⁺ Sodiated adduct [M+Na]⁺

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

While a single-crystal X-ray structure of this compound is not currently available in the public domain, the solid-state conformations of related butanoic acid derivatives have been reported. These studies provide a basis for understanding the likely packing and intermolecular interactions in the crystalline state of the title compound.

For instance, the crystal structures of various substituted phenylbutanoic acids often reveal that the butanoic acid chain can adopt either an extended or a folded conformation. The molecules typically form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for carboxylic acids in the solid state. These dimers then pack in a way that is influenced by other intermolecular interactions, such as van der Waals forces and, in the case of the title compound, potential weak interactions involving the ether oxygen atoms and the aromatic ring. The presence of the flexible ether linkage in this compound would likely allow for a greater degree of conformational flexibility in the solid state compared to more rigid analogues.

Applications of 4 4 Methoxyphenyl Methoxy Butanoic Acid in Contemporary Organic Synthesis

Role as a Versatile Building Block for Complex Chemical Architectures

The inherent reactivity of its functional groups allows for a wide range of chemical transformations, positioning 4-(4-methoxyphenyl)butanoic acid as a key component in the synthesis of diverse and complex molecules.

A significant application of 4-(4-methoxyphenyl)butanoic acid is its role as a crucial intermediate in multi-step synthetic pathways. A notable example is its use in the production of 7-methoxy-1-tetralone. nih.gov This synthesis involves the initial preparation of 4-(4-methoxyphenyl)butyric acid from 4-(4-methoxyphenyl)-4-oxobutyric acid through a reduction reaction. The resulting 4-(4-methoxyphenyl)butyric acid is then converted to its acid chloride, which subsequently undergoes an intramolecular Friedel-Crafts acylation to yield the target 7-methoxy-1-tetralone. nih.gov This tetralone derivative is a valuable scaffold in the synthesis of various specialty chemicals.

Furthermore, derivatives of butanoic acid with similar structural motifs are employed in creating complex molecules for various applications. For instance, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, also known as Backbone Amide Linker (BAL), is an important "handle" in solid-phase peptide synthesis. mdpi.com This highlights the utility of the butyric acid chain in conjunction with a substituted phenyl ring in constructing elaborate biomolecules. Another related compound, 4-(4-formyl-3-methoxyphenoxy)butanoic acid, serves as a versatile building block for the synthesis of various bioactive molecules due to the reactivity of its aldehyde group. georganics.skfishersci.ca

The following table provides a summary of the key reactants and products in the synthesis of 7-methoxy-1-tetralone from a precursor of 4-(4-methoxyphenyl)butanoic acid.

Reactant Reagent(s) Product Application of Product
4-(4-methoxyphenyl)-4-oxobutanoic acidH₂, Pd/C4-(4-methoxyphenyl)butanoic acidIntermediate
4-(4-methoxyphenyl)butanoic acidThionyl chloride, then Lewis acid7-methoxy-1-tetraloneSpecialty Chemicals

While direct applications of 4-(4-methoxyphenyl)butanoic acid as a monomer for advanced polymer materials are not extensively documented, its structural components are found in various functional materials. The combination of a carboxylic acid and an aromatic ring makes it a potential candidate for incorporation into polyesters and polyamides with tailored properties. The methoxy (B1213986) group on the phenyl ring can influence the material's solubility, thermal stability, and electronic properties. Research into multifunctional aromatic carboxylic acids as building blocks for coordination polymers and metal-organic frameworks (MOFs) suggests that molecules with the structural characteristics of 4-(4-methoxyphenyl)butanoic acid could be adapted for the design of novel materials with applications in areas such as gas storage, catalysis, and sensing.

Integration into Medicinal Chemistry Programs as a Scaffold Precursor

The 4-(4-methoxyphenyl)butanoic acid framework serves as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Its structure can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacological properties.

The carboxylic acid moiety of 4-(4-methoxyphenyl)butanoic acid is a prime site for derivatization to generate libraries of new chemical entities. Through standard amide bond coupling reactions, a wide array of amines can be introduced, leading to a diverse set of amides. Further modifications can be performed on the phenyl ring or the methoxy group to expand the chemical space of the resulting library. This approach allows for the systematic exploration of how different substituents impact the biological activity of the core scaffold. While specific large-scale combinatorial libraries based solely on this scaffold are not widely reported, the principles of library design in drug discovery support its potential for such applications. The generation of focused compound libraries is a key strategy in modern drug discovery to increase the efficiency of identifying hit compounds.

A significant contribution of 4-(4-methoxyphenyl)butanoic acid to medicinal chemistry is its role as a key starting material in the synthesis of preclinical candidates. For example, it is a crucial precursor for the synthesis of LY518674. allmpus.comchemicalbook.com The synthesis involves the demethylation of 4-(4-methoxyphenyl)butyric acid to yield 4-(4-hydroxyphenyl)butyric acid, which is a key intermediate for LY518674. allmpus.comchemicalbook.com This demonstrates the direct applicability of this compound in the development of potential new medicines.

Furthermore, research has shown that synthetic methoxy-substituted derivatives of 4-phenylbutyric acid, such as 4-(4-methoxyphenyl)butanoic acid, exhibit potential as chemical chaperones. researchgate.net Studies have indicated that it can be more effective than 4-phenylbutyric acid (4-PBA) at inhibiting protein aggregation and endoplasmic reticulum (ER) stress-induced neuronal death, suggesting its potential in the development of therapies for neurodegenerative diseases. researchgate.net

The following table outlines the key transformations and the significance of 4-(4-methoxyphenyl)butanoic acid in lead compound synthesis.

Starting Material Transformation Key Intermediate/Product Therapeutic Area
4-(4-methoxyphenyl)butanoic acidDemethylation4-(4-hydroxyphenyl)butanoic acidPrecursor for LY518674
4-(4-methoxyphenyl)butanoic acid-4-(4-methoxyphenyl)butanoic acidNeurodegenerative diseases (as a chemical chaperone)

Computational Chemistry and Theoretical Investigations of 4 4 Methoxyphenyl Methoxy Butanoic Acid

Molecular Modeling and Conformational Analysis

Energy Minimization and Conformational Landscape Exploration

No published studies were found that have performed energy minimization calculations or explored the conformational landscape of 4-[(4-methoxyphenyl)methoxy]butanoic acid. Such research would be essential to identify the most stable three-dimensional structures (conformers) of the molecule. This analysis would typically involve computational methods to calculate the potential energy of various spatial arrangements of the atoms, revealing the preferred geometries that the molecule is likely to adopt.

Intermolecular Interaction Prediction

There is no available research predicting the intermolecular interactions of this compound. This type of investigation would be crucial for understanding how molecules of this compound interact with each other and with other molecules, which influences its physical properties such as melting point, boiling point, and solubility.

Electronic Structure Calculations

Frontier Molecular Orbital Analysis

A search of scientific databases revealed no studies on the frontier molecular orbital (FMO) analysis of this compound. FMO analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to predicting a molecule's reactivity and its electronic properties.

Electrostatic Potential Mapping

No literature is available that details the electrostatic potential mapping of this compound. An electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich and electron-poor regions, which is critical for predicting how the molecule will interact with other charged or polar species.

Reaction Mechanism Predictions and Transition State Analysis

There are no published theoretical studies that predict reaction mechanisms involving this compound or analyze its transition states. Such computational work would provide valuable insights into the pathways of chemical reactions involving this compound, including the energy barriers that must be overcome for a reaction to occur.

Investigations into Potential Biological Activities of 4 4 Methoxyphenyl Methoxy Butanoic Acid Scaffolds in Vitro Academic Research Focus

Rational Design of Analogues for Structure-Activity Relationship (SAR) Elucidation

The exploration of a chemical scaffold's biological potential begins with the rational design and synthesis of analogues to establish a structure-activity relationship (SAR). The goal of SAR is to understand how specific structural modifications to the parent molecule, 4-[(4-methoxyphenyl)methoxy]butanoic acid, influence its biological activity. Modifications would systematically probe the contributions of the three main regions of the molecule: the 4-methoxyphenyl ring, the methoxybutanoic acid side chain, and the ether linkage.

Key modifications would include:

Aromatic Ring Substitution: Altering the position (ortho, meta) or nature of the substituent on the phenyl ring (e.g., replacing methoxy (B1213986) with hydroxyl, halogen, or alkyl groups) to probe electronic and steric effects.

Side Chain Homologation: Varying the length of the butanoic acid carbon chain (e.g., propanoic or pentanoic acid) to assess the impact of lipophilicity and spatial orientation.

Linkage Modification: Replacing the ether oxygen with other functional groups such as a thioether, amine, or amide to evaluate the role of the linker in target binding.

To efficiently explore the SAR, a focused library of analogues would be synthesized. Unlike large-scale combinatorial libraries, a focused library is a smaller, rationally designed set of compounds intended to maximize the information gained from biological screening. Using the core scaffold of this compound, parallel synthesis techniques could be employed to create a matrix of compounds with diverse functionalities at key positions.

For example, a library could be generated by reacting a set of substituted benzyl (B1604629) halides with a set of alkyl γ-hydroxybutyrate esters, followed by hydrolysis to the corresponding carboxylic acids. This approach allows for systematic variation at both the aromatic and aliphatic ends of the molecule, providing a rich dataset for initial biological screening assays.

Illustrative SAR Data Table for a Hypothetical Focused Library

The following table represents the type of data that would be generated from screening a focused library against a hypothetical enzyme target. The IC₅₀ value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR (Ring Substituent)n (Chain Length)Linker (X)IC₅₀ (µM)
Parent 4-OCH₃ 3 O 50
Analogue 14-Cl3O25
Analogue 24-OH3O75
Analogue 33-OCH₃3O90
Analogue 44-OCH₃2O150
Analogue 54-OCH₃4O40
Analogue 64-OCH₃3S35
Analogue 7H3O>200

Note: Data are hypothetical and for illustrative purposes only.

Computational and predictive modeling plays a crucial role in modern drug discovery to prioritize the synthesis of the most promising analogues. biointerfaceresearch.comresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling would be used to build mathematical models correlating the physicochemical properties of the synthesized analogues with their observed biological activity. biointerfaceresearch.com These models can then predict the activity of virtual compounds, guiding the next round of synthesis.

Furthermore, if a biological target is identified, molecular docking studies can be performed. This involves computationally placing the this compound scaffold and its analogues into the three-dimensional structure of the target's binding site to predict binding affinity and orientation. nih.gov This in silico approach helps to rationalize observed SAR data and aids in the design of new analogues with improved potency and selectivity. nih.gov

In Vitro Mechanistic Studies for Target Identification and Validation

Once initial screening identifies bioactive analogues, the next step is to elucidate their mechanism of action. In vitro mechanistic studies are designed to identify the specific biological macromolecule (e.g., an enzyme or receptor) that the compound interacts with and to characterize the nature of that interaction.

If the scaffold is hypothesized to target an enzyme, its inhibitory activity would be characterized in detail. Initial assays would determine the IC₅₀ value. Subsequent kinetic studies would be performed to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A Lineweaver-Burk plot, which analyzes the enzyme's reaction rate at different substrate concentrations in the presence and absence of the inhibitor, is a standard method to determine the mechanism of inhibition. nih.gov This analysis reveals whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.

Example of Enzyme Inhibition Kinetic Data

This table illustrates the kind of results obtained from a kinetic study on a hypothetical inhibitor.

Substrate [S] (µM)Velocity (V₀) without Inhibitor (µmol/min)Velocity (V₀) with Inhibitor (µmol/min)
50.250.14
100.400.25
200.570.40
400.730.57
800.850.73

Note: Data are hypothetical and for illustrative purposes only.

Should the compound's activity profile suggest interaction with a cell surface or nuclear receptor, radioligand binding assays would be conducted. These experiments use a labeled molecule (radioligand) known to bind to the receptor to determine if the test compound can compete for the same binding site. The affinity of the compound for the receptor is determined by calculating its inhibition constant (Kᵢ).

Following binding confirmation, downstream functional assays are performed to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This often involves measuring changes in second messenger levels (e.g., cAMP, Ca²⁺) or the expression of reporter genes that are under the control of the receptor's signaling pathway.

Exploration of Potential Biological Targets through Academic In Vitro Assays

Given the structural features of this compound, several classes of biological targets could be explored in initial academic screening. The carboxylic acid moiety is a common feature in inhibitors of metalloenzymes (e.g., matrix metalloproteinases) and enzymes that process acidic substrates. For instance, some butanoic acid derivatives have been investigated for their effects on histone deacetylase (HDAC) or as chemical chaperones that can mitigate protein aggregation and endoplasmic reticulum (ER) stress. researchgate.net

The p-methoxyphenyl group is a privileged structure found in numerous biologically active compounds, including inhibitors of enzymes like xanthine oxidase or modulators of various receptors. nih.govresearchgate.net Therefore, a broad panel of in vitro assays could be employed, including:

Enzyme Inhibition Panels: Screening against a diverse set of enzymes, such as kinases, proteases, and metabolic enzymes.

Receptor Binding Panels: Assessing binding affinity against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Cell-Based Phenotypic Assays: Evaluating the compound's effect on cellular processes like proliferation, migration, apoptosis, or inflammation in various cell lines (e.g., cancer cells, immune cells). For example, related methoxyphenyl compounds have been evaluated for cytotoxicity in tumor cell lines. researchgate.net

These broad screening approaches can help identify unexpected biological activities and provide starting points for more focused mechanistic studies.

Cell-Free System Investigations

There is currently no available data from in vitro academic research focusing on the effects of this compound in cell-free systems. Cell-free systems, which are valuable tools for studying direct molecular interactions without the complexity of a cellular environment, have not been documented in the scientific literature as being used to investigate this compound. Consequently, there are no research findings or data tables to report regarding its potential interactions with specific proteins, enzymes, or other biomolecules in an isolated, cell-free environment.

Biochemical Pathway Analysis

Similarly, there is a notable absence of published research detailing the analysis of how this compound may influence or modulate any biochemical pathways. In vitro studies designed to elucidate the mechanism of action of a compound by examining its effects on specific cellular signaling or metabolic pathways have not been reported for this molecule. As a result, there is no information available on its potential targets, inhibitory or activating effects on key enzymes within a pathway, or its broader impact on cellular biochemistry.

Future Research Directions and Unexplored Avenues for 4 4 Methoxyphenyl Methoxy Butanoic Acid

Development of Green Chemistry-Compliant Synthetic Methodologies

Current synthetic routes to molecules like 4-[(4-methoxyphenyl)methoxy]butanoic acid would likely rely on traditional Williamson ether synthesis, which often involves harsh bases and non-environmentally friendly solvents. Future research should prioritize the development of methodologies that align with the principles of green chemistry.

Key research objectives would include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the synthesis of the butanoic acid backbone from bio-derived sources such as succinic acid or furfural.

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives. For instance, developing a catalytic etherification process using a recyclable catalyst could significantly improve the environmental footprint of the synthesis.

Benign Solvents: Exploring the use of safer solvents like water, supercritical CO₂, or bio-based solvents (e.g., 2-methyltetrahydrofuran) to replace traditional volatile organic compounds (VOCs).

A comparative analysis of potential green synthetic routes could be a primary research focus, as illustrated in the hypothetical table below.

Methodology Key Reagents/Catalysts Solvent System Potential Green Advantages Research Challenges
Microwave-Assisted Synthesisγ-Butyrolactone, p-methoxybenzyl alcohol, Phase-Transfer CatalystSolvent-free or WaterReduced reaction time, lower energy consumption.Catalyst stability and recyclability.
Flow Chemistry Synthesis4-Halobutanoic acid derivative, p-methoxybenzyl alcohol, Immobilized BaseBio-derived solvent (e.g., Cyrene™)Enhanced safety and control, easier scale-up, potential for catalyst reuse.Optimization of flow rates and reactor conditions.
Biocatalytic SynthesisEngineered esterase or etheraseAqueous bufferHigh selectivity, mild reaction conditions, biodegradable catalyst.Enzyme discovery and engineering for specific substrate recognition.

Expansion of Synthetic Applications in Novel Chemical Transformations

The structure of this compound makes it an interesting building block for organic synthesis. The para-methoxybenzyl (PMB) group is a well-known protecting group for alcohols, which can be cleaved under specific oxidative or acidic conditions. This dual functionality—a cleavable ether and a modifiable carboxylic acid—opens avenues for its use in complex molecule synthesis.

Future research could explore its application in:

Protecting Group Chemistry: Investigating its utility for the protection of a terminal alcohol in a bifunctional molecule, allowing for selective reaction at another site before deprotection.

Polymer Chemistry: Using the compound as a monomer for the synthesis of novel polyesters or polyamides. The PMB ether could be retained in the polymer backbone for later functionalization or removed to reveal hydroxyl groups, altering the polymer's properties (e.g., hydrophilicity, cross-linking potential).

Derivatization for Bio-conjugation: The carboxylic acid handle provides a straightforward point of attachment for creating bioconjugates. It could be coupled with amino acids, peptides, or fluorescent tags, with the PMB ether serving as a latent hydroxyl group for secondary modifications.

Transformation Type Reactant/Condition Potential Product Class Synthetic Utility
Amide CouplingAmine, Coupling Agent (e.g., EDC)N-Substituted AmidesAccess to biologically relevant scaffolds, precursors to polyamides.
EsterificationAlcohol, Acid CatalystButanoate EstersProdrug design, synthesis of functional polymers.
PMB DeprotectionDichlorodicyanoquinone (DDQ) or Trifluoroacetic Acid (TFA)4-Hydroxybutanoic Acid DerivativesUnmasking a hydroxyl group for further functionalization or to reveal a biologically active moiety.
Reduction of Carboxylic AcidBorane (BH₃) or Lithium Aluminum Hydride (LiAlH₄)4-[(4-methoxyphenyl)methoxy]butan-1-olCreation of a diol-type building block with differentiated hydroxyl groups.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Contexts

While no biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. The butanoic acid moiety is related to gamma-aminobutyric acid (GABA), a key neurotransmitter, and the methoxyphenyl group is a common feature in many pharmaceuticals.

Future research should focus on:

Enzyme Inhibition Screening: Testing the compound against a panel of enzymes, particularly those involved in metabolic or signaling pathways where butanoic acid or phenyl-containing structures play a role (e.g., histone deacetylases, fatty acid synthase).

Receptor Binding Assays: Investigating potential interactions with neurotransmitter receptors, such as GABA receptors, due to the structural similarity of the backbone to GABA.

Metabolic Stability Studies: Determining the metabolic fate of the compound in vitro using liver microsomes. A key question would be the stability of the PMB ether linkage to enzymatic cleavage by cytochrome P450 enzymes. Understanding its metabolism is crucial for any potential therapeutic development.

Exploration of Emerging Applications in Materials Science or Catalysis

The functional groups within this compound offer opportunities for its use in materials science and catalysis, areas that remain completely unexplored for this compound.

Potential research directions include:

Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to bind to metal oxide surfaces (e.g., titania, alumina). Research could investigate the formation of SAMs on these surfaces. The exposed methoxyphenyl groups would create a well-defined, hydrophobic surface, which could be useful for applications in anti-fouling coatings or organic electronics.

Metal-Organic Frameworks (MOFs): The butanoic acid could serve as a flexible organic linker for the synthesis of novel MOFs. The flexibility of the butyl chain and the presence of the ether oxygen could lead to unique framework topologies and pore environments, potentially useful for gas storage or separation.

Catalyst Ligand Development: The compound could be chemically modified to serve as a ligand for transition metal catalysts. For instance, the aromatic ring could be functionalized with phosphine (B1218219) or amine groups to create a chelating ligand. The ether and carboxylate functionalities could also play a role in coordinating the metal center or influencing the catalyst's solubility and electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-methoxyphenyl)methoxy]butanoic Acid, and how can purity be maximized?

  • Methodology : A solvent-free demethylation process using aqueous HBr (without phase-transfer catalysts) is effective for synthesizing derivatives like 4-(4-hydroxyphenyl)butanoic acid. Reaction conditions (e.g., excess HBr, crystallization from the reaction mixture) ensure high yields (~90%) and purity . For methoxy group introduction, Friedel-Crafts alkylation or nucleophilic substitution under basic conditions may be employed, with purification via recrystallization or chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy group positioning and ester linkage integrity.
  • X-ray crystallography : Employ SHELX (e.g., SHELXL for refinement) to resolve crystal packing and anisotropic displacement parameters. WinGX/ORTEP can visualize electron density maps .
  • HPLC-MS : Validate molecular weight and monitor synthetic intermediates.

Q. How can researchers mitigate environmental and safety risks during synthesis?

  • Methodology :

  • Use protective gear (gloves, masks) to avoid skin contact with reactive intermediates like HBr.
  • Implement solvent-free protocols to reduce waste generation .
  • Partner with certified waste management services for disposal of halogenated byproducts.

Advanced Research Questions

Q. How do structural modifications (e.g., side-chain length, substituents) influence biological activity or catalytic efficiency?

  • Methodology : Kinetic assays (e.g., enzyme inhibition studies) reveal that side-chain length (e.g., butanoic vs. propanoic acid derivatives) has a greater impact on catalytic efficiency than phenyl group substituents. For example, replacing the methoxy group with bulkier moieties reduces substrate binding in GH3.15 acyl acid amido synthetase assays .
  • Data Analysis : Compare kcat/KMk_{cat}/K_M values for analogs (Table 1):

Compoundkcat/KMk_{cat}/K_M (M1^{-1}s1^{-1})
4-(4-Methoxyphenoxy)butanoic Acid0.85 ± 0.05
4-Phenoxybutanoic Acid1.20 ± 0.10
4-(4-Chlorophenoxy)butanoic Acid0.45 ± 0.03

Q. What experimental strategies resolve contradictions in reactivity data across different studies?

  • Methodology :

  • Control experiments : Standardize reaction conditions (pH, temperature) to isolate substituent effects.
  • Computational modeling : Use DFT calculations to predict electronic effects of methoxy groups on reaction intermediates.
  • Cross-study validation : Replicate assays using shared reference compounds (e.g., Mebeverine Acid derivatives) to benchmark results .

Q. How can crystallographic software (e.g., SHELX) address challenges in resolving disordered structures?

  • Methodology :

  • Apply TWIN/BASF commands in SHELXL to refine twinned data.
  • Use ISOR restraints for anisotropic displacement parameters in low-symmetry space groups .
  • Validate models with Rint_{int} < 5% and goodness-of-fit (GOF) ≈ 1.0.

Q. What are the implications of solvent-free synthesis for scalability in medicinal chemistry?

  • Methodology :

  • Advantages : Reduced solvent costs, simplified purification (direct crystallization).
  • Limitations : Limited to thermally stable intermediates; reaction scalability requires optimized stirring and heat transfer .

Contradiction Analysis

  • Issue : Conflicting reports on methoxy group’s role in bioactivity (enhancing vs. reducing activity).
    • Resolution : Context-dependent effects exist. In receptor-binding assays, the methoxy group may enhance lipophilicity but sterically hinder target interactions. Use SPR (surface plasmon resonance) to quantify binding affinities under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.